1-Acetylpiperidin-4-YL acetate

Description

Contextualization within Piperidine (B6355638) Scaffold Chemistry

The utility of the piperidine scaffold stems from its versatile properties. It can modulate the physicochemical characteristics of a molecule, such as its solubility and lipophilicity. thieme-connect.comthieme-connect.com Furthermore, the introduction of a piperidine moiety can enhance biological activity, improve selectivity for a target, and positively influence pharmacokinetic properties. thieme-connect.comresearchgate.net The specific stereochemistry of substituents on the piperidine ring can also significantly impact a molecule's druggability and its interaction with biological targets. thieme-connect.com The piperidine framework is found in drugs with a wide array of biological effects, including analgesics, antipsychotics, and antihistamines. researchgate.net

Overview of Research Significance as a Chemical Entity

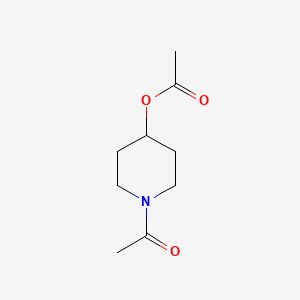

1-Acetylpiperidin-4-yl acetate (B1210297) is a derivative of piperidine that serves as a valuable building block and intermediate in organic synthesis. Its structure features an acetyl group attached to the piperidine nitrogen and an acetate group at the 4-position, making it a bifunctional molecule with potential for various chemical transformations.

While not a final drug product itself, 1-acetylpiperidin-4-yl acetate and its structural analogs are significant in the synthesis of more complex molecules. For instance, related piperidine derivatives are explored in the development of novel therapeutic agents. The core structure is a key component in the synthesis of compounds investigated for their potential as inhibitors of various biological targets. For example, derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one have been synthesized and evaluated as inhibitors of the NLRP3 inflammasome, a target for inflammatory diseases. researchgate.netmdpi.com

The compound is also relevant in the study of chemical reactions and the development of new synthetic methodologies. Research into the reactions of piperidin-4-ones, a precursor to this compound, has led to the development of novel cycloaddition and rearrangement reactions to create complex heterocyclic systems. acs.org The chemical properties of the acetyl and acetate groups allow for a range of reactions, such as hydrolysis and nucleophilic substitution, further expanding its utility as a synthetic intermediate. evitachem.com

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | (1-acetylpiperidin-4-yl) acetate sigmaaldrich.com |

| Molecular Formula | C9H15NO3 sigmaaldrich.com |

| InChI Key | LEWUBPMRVABOOC-UHFFFAOYSA-N sigmaaldrich.com |

| Physical Form | Yellow to Brown Sticky Oil to Solid sigmaaldrich.com |

| Purity | ~95% sigmaaldrich.com |

Detailed Research Findings

Research involving precursors and analogs of this compound highlights its role as an intermediate. For example, studies on the reactions of 1-acetylpiperidin-4-one phenylhydrazone, a related precursor, have been conducted to synthesize novel azoesters. acs.org In these studies, the 1-acetylpiperidin-4-one derivative undergoes oxidative cleavage and rearrangement to yield functionalized piperidines. acs.org

Furthermore, the synthesis of various substituted piperidines often involves the protection of the piperidine nitrogen with an acetyl group, which can be later removed or modified. This strategy is common in the multi-step synthesis of complex pharmaceutical targets. The reactivity of the acetate group also allows for its conversion into other functional groups, providing a handle for further molecular elaboration.

Spectroscopic data is crucial for the characterization of such compounds. While specific comprehensive data for this compound is not detailed in the provided results, related structures have been extensively characterized using NMR and mass spectrometry. For instance, the ¹H and ¹³C NMR spectra of 1-acetyl-4-acetoxy-4-(4-chlorophenylazo)-piperidine, a more complex derivative, have been fully assigned, confirming the presence of the acetyl and acetate moieties on the piperidine ring. acs.org

Structure

3D Structure

Properties

IUPAC Name |

(1-acetylpiperidin-4-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-7(11)10-5-3-9(4-6-10)13-8(2)12/h9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWUBPMRVABOOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Acetylpiperidin 4 Yl Acetate and Analogues

Direct Esterification and N-Acylation Approaches

Direct approaches involve the sequential or sometimes concurrent acylation of both the nitrogen and the hydroxyl group of a piperidine-4-ol derivative. These methods are often straightforward for the parent compound but may require protective group strategies for more complex analogues.

Reaction of Piperidinol Derivatives with Acetylating Agents

A primary method for synthesizing 1-acetylpiperidin-4-yl acetate (B1210297) involves the direct acylation of a suitable piperidinol precursor. The key starting material is typically a 4-hydroxypiperidine derivative where the nitrogen atom is either unprotected or carries a temporary protecting group.

A common pathway begins with N-acetyl-4-hydroxypiperidine. This intermediate can be esterified at the 4-position hydroxyl group using a standard acetylating agent such as acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a base, like pyridine or triethylamine, which acts as a catalyst and scavenges the acidic byproduct. nih.gov For instance, reacting N-acetyl-4-hydroxypiperidine with acetic anhydride in pyridine effectively yields the desired diester product.

Alternatively, synthesis can start from a piperidine (B6355638) derivative with a protecting group on the nitrogen, such as a tert-butyloxycarbonyl (Boc) group. N-Boc-4-hydroxypiperidine is a widely available starting material. google.com The hydroxyl group is first acetylated to form N-Boc-4-acetoxypiperidine. Following this esterification, the Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to yield 4-acetoxypiperidine. The final step is the selective N-acylation of the piperidine nitrogen using an acetylating agent to furnish 1-acetylpiperidin-4-yl acetate. dtic.mil

Table 1: Examples of Direct Acetylation of Piperidinol Derivatives

| Starting Material | Acetylating Agent | Base/Solvent | Product |

|---|---|---|---|

| 4-Hydroxypiperidine | Acetic Anhydride | Triethylamine/Chloroform | 1-Acetyl-4-hydroxypiperidine |

| N-Boc-4-hydroxypiperidine | Acetic Anhydride | Pyridine | N-Boc-4-acetoxypiperidine |

| N-Acetyl-4-hydroxypiperidine | Acetyl Chloride | Pyridine | This compound |

N-Acylation of Piperidine-4-amine and Derivatives

While not a direct route to this compound itself, the N-acylation of piperidine-4-amine derivatives is a fundamental strategy for creating a wide range of analogues where the 4-acetoxy group is replaced by a substituted amino or amido functionality. This approach is central to the synthesis of compounds like fentanyl and its analogues. dtic.mil

The process typically starts with a protected piperidone, such as N-Boc-4-piperidinone. Reductive amination with a primary amine (e.g., aniline) using a reducing agent like sodium triacetoxyborohydride (STAB) yields the N-Boc-4-aminopiperidine derivative. dtic.milwikipedia.org The secondary amine at the 4-position can then be acylated with an appropriate acylating agent (e.g., propionyl chloride). Finally, deprotection of the Boc group on the piperidine nitrogen is followed by N-acylation to install the desired group, such as an acetyl group, on the ring nitrogen. dtic.mil This modular approach allows for significant diversity in the substituents at both the 1- and 4-positions of the piperidine ring.

Convergent and Fragment Coupling Strategies

Convergent strategies involve the synthesis of separate molecular fragments that are later joined to form the final product. These methods are particularly valuable for creating complex analogues and are widely used in medicinal chemistry for structure-activity relationship (SAR) studies. nih.govnih.gov

Amide Bond Formation via Carbodiimide and Uronium Reagents (e.g., CDI, HATU, EDCI, HOBT)

For the synthesis of analogues containing an amide bond, carbodiimide and uronium-based coupling reagents are indispensable. researchgate.net These reagents facilitate the reaction between a carboxylic acid and an amine to form an amide under mild conditions, minimizing side reactions and racemization. nih.govluxembourg-bio.com

Commonly used reagents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or 7-Aza-1-hydroxybenzotriazole (HOAt). nih.govpeptide.com The carboxylic acid is activated by EDCI to form a reactive O-acylisourea intermediate, which is then converted to an active ester by HOBt. This active ester readily reacts with an amine to form the desired amide, with the byproducts being water-soluble and easily removed. luxembourg-bio.com

Uronium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective, known for fast reaction times and high yields with low levels of epimerization. peptide.com Other reagents such as Carbonyldiimidazole (CDI) are also employed to activate carboxylic acids for amide bond formation with piperidine-containing fragments. nih.gov

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Additive (Typical) | Key Features |

|---|---|---|---|

| Carbodiimides | EDCI, DCC, DIC | HOBt, HOAt | Widely used, water-soluble byproducts (EDCI). luxembourg-bio.compeptide.com |

| Uronium Salts | HATU, HBTU | None required | High efficiency, fast reaction rates, low racemization. peptide.com |

| Phosphonium Salts | PyBOP, BOP | None required | Avoids guanidinium byproducts. luxembourg-bio.com |

| Imidazolium | CDI | None required | Activates carboxylic acids for coupling. nih.gov |

Strategic Bond Disconnections in Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For a substituted piperidine analogue, key disconnections often involve the bonds formed during the coupling steps.

A common retrosynthetic strategy for a 1-acyl-4-amido-piperidine analogue would involve disconnecting the amide bond at the 4-position. This reveals a 1-acyl-piperidine-4-amine fragment and a carboxylic acid fragment. Another key disconnection is the amide bond at the 1-position (the N-acetyl group), which simplifies the piperidine fragment further to a 4-aminopiperidine derivative. This approach highlights the modularity of the synthesis, where different amine and carboxylic acid fragments can be combined to create a library of compounds. nih.gov The piperidine ring itself is often considered a single, intact starting material (a "chiron") as various substituted piperidines are commercially available. whiterose.ac.uk

Late-Stage Fragment Coupling Approaches

Late-stage fragment coupling is a powerful strategy in drug discovery that allows for the rapid generation of analogues by introducing diversity in the final steps of a synthetic sequence. researchgate.net This approach is particularly efficient as it allows a common, advanced intermediate to be coupled with a variety of building blocks.

In the context of this compound analogues, a late-stage coupling strategy might involve synthesizing a core intermediate such as 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one. nih.gov This common intermediate can then be coupled with various activated carboxylic acids using the methods described in section 2.2.1 (e.g., using CDI or HBTU/HOBt) to produce a diverse array of N-acylated final products. nih.gov This method avoids the need to repeat early synthetic steps for each new analogue, saving significant time and resources.

Metal-Catalyzed Synthetic Routes

Metal-catalyzed reactions are indispensable in modern organic synthesis for their efficiency in forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. For the synthesis of analogues of this compound, palladium- and copper-catalyzed N-arylation reactions are particularly crucial for introducing aryl substituents onto the piperidine nitrogen, a common structural motif in pharmacologically active compounds.

Palladium-catalyzed N-arylation, often known as the Buchwald-Hartwig amination, stands as a powerful method for constructing C-N bonds. This reaction has been widely applied to the synthesis of N-aryl piperidines. The process typically involves the coupling of a piperidine derivative with an aryl halide or pseudohalide in the presence of a palladium catalyst, a phosphine ligand, and a base. The continual development of sophisticated ligands and precatalysts has led to highly general and reliable protocols that function under user-friendly conditions acs.org.

The choice of ligand is critical to the success of the reaction, as it influences the catalyst's stability and reactivity. Dialkylbiaryl phosphine ligands are commonly employed. The reaction mechanism generally proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, coordination and deprotonation of the amine, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.

In some advanced applications, palladium catalysis is used for direct C-H bond activation and arylation, allowing for the functionalization of the piperidine ring itself or adjacent benzylic positions. For instance, Pd(II)-catalyzed ortho-arylation of N-benzylpiperidines with arylboronic acid pinacol esters can generate biaryl products in a single step semanticscholar.org. The optimization of these reactions often involves screening various palladium sources (e.g., Pd(OAc)₂, PdCl₂), bases (e.g., NaHCO₃, K₂CO₃), and oxidants semanticscholar.org. Tandem reactions, where a palladium catalyst facilitates both an initial N-arylation followed by an intramolecular carboamination, provide a streamlined approach to complex, polycyclic piperidine derivatives from simple starting materials nih.gov.

Table 1: Examples of Palladium-Catalyzed Arylation of Piperidine Scaffolds This table is interactive and can be sorted by clicking on the headers.

| Catalyst/Ligand | Base | Reactants | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | NaHCO₃ | 1-(2-methylbenzyl)piperidine, Arylboronic acid pinacol ester | ortho-Arylated N-benzylpiperidine | 81% | semanticscholar.org |

| Pd₂(dba)₃ / (rac)-BINAP | NaOtBu | 4-pentenylamine, Aryl bromide | N-Aryl-2-benzylpyrrolidine (via tandem reaction) | 70% | nih.gov |

| Pd(OAc)₂ | K₂CO₃ | N-Cbz piperidine, Aryl iodide | C4-Arylated piperidine | - | acs.org |

| Pd(OAc)₂ / PPh₃ | K₂CO₃ | 2-Quinolinecarboxyamide derivative | Fused heteroaromatic compound | 94% | beilstein-journals.org |

Copper-catalyzed N-arylation, or the Ullmann condensation, is a classical and cost-effective alternative to palladium-catalyzed methods. Significant advancements, often termed the "Renaissance of the Ullmann chemistry," have transformed this reaction into a powerful tool for C-N bond formation under milder conditions than historically required mdpi.com. The reaction typically employs a copper(I) salt, such as CuI, a ligand, a base, and a suitable solvent.

Mechanistic studies on the copper-catalyzed amination of aryl halides with piperidine suggest that the reaction proceeds through a Cu(I)-mediated nucleophilic aromatic substitution-type mechanism nih.govacs.org. The process involves two main stages: the formation of the active nucleophile (a copper piperidide complex) and the subsequent activation of the aryl halide nih.gov. The use of chelating diamine or amino acid ligands (like pipecolinic acid) can significantly accelerate the reaction and improve yields by controlling the concentration and reactivity of the active catalytic species nih.govresearchgate.net.

Optimization of the Ullmann reaction involves careful selection of the copper source (Cu(I) sources are often more active), ligand, base, and solvent researchgate.net. For instance, in the coupling of piperidine with iodobenzene, a Cu(I) catalyst with an organic-soluble base was shown to achieve high reactivity and conversion rates acs.org. These methods are applicable to a wide range of nitrogen-containing heterocycles and amines, providing access to diverse N-aryl piperidine analogues mdpi.comresearchgate.net.

Table 2: Conditions for Copper-Catalyzed N-Arylation This table is interactive and can be sorted by clicking on the headers.

| Copper Source | Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| CuI | Pipecolinic acid | K₂CO₃ | DMF | 110 °C | researchgate.net |

| CuI | 1,2-Diamine | K₃PO₄ | Toluene | 90 °C | nih.gov |

| CuI | 4-Hydroxy piperidine derivatives | - | - | - | Request PDF |

| Cu NPs | N,N-dimethylglycine | K₂CO₃ | DMSO | 140 °C | mdpi.com |

Cyclization and Ring-Forming Methodologies

The construction of the core heterocyclic ring is a fundamental aspect of synthesizing piperidine derivatives and their analogues. This section explores methods for building cyclic structures, including the formation of related heterocyclic cores like oxazolidine-2,4-diones and the intramolecular cyclization pathways that lead directly to the piperidine ring.

While not directly part of the this compound structure, the oxazolidine-2,4-dione motif is a significant heterocyclic core found in many biologically active compounds, and its synthesis illustrates key cyclocondensation principles. The construction of this five-membered ring typically involves the reaction of two components that bring together the necessary atoms to form the heterocyclic system rsc.org.

A common method is the condensation of an α-hydroxy acid derivative with a source of the carbamate or urea functionality. For example, the parent 2,4-oxazolidinedione can be prepared by treating chloroacetamide with bicarbonate. A more modern and versatile approach involves a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters, followed by a base-catalyzed cyclization. This one-pot method utilizes atmospheric carbon dioxide as a C1 source and proceeds under mild, transition-metal-free conditions to afford a variety of oxazolidine-2,4-diones rsc.org.

Intramolecular cyclization is a direct and powerful strategy for forming the piperidine ring from an acyclic precursor. In this approach, a single molecule containing both the nitrogen atom and a reactive functional group elsewhere in its chain reacts to form the cyclic structure nih.gov. The reaction is initiated by activating specific functional groups, often requiring a catalyst, an oxidizing agent, or a reducing agent nih.gov.

A variety of mechanisms can be employed to achieve this transformation:

Reductive Amination/Cyclization : An intramolecular reductive amination of a precursor containing both an amine and a carbonyl group (or a group that can be converted to one) is a classic method. For example, a 6-endo-dig reductive hydroamination/cyclization of alkynes proceeds via acid-mediated functionalization to form an iminium ion, which is then reduced to yield the piperidine ring nih.gov.

Radical-Mediated Cyclization : Radical reactions offer another route. A cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes has been developed, though it can sometimes lead to linear alkene byproducts nih.gov. Alternatively, copper catalysis can be used to activate N-F or N-Cl bonds, initiating a radical C-H amination/cyclization cascade to form the piperidine ring nih.govacs.org.

Electroreductive Cyclization : Electrochemical methods provide a green and sustainable approach. The electroreductive cyclization of an imine with a terminal dihaloalkane can produce piperidine derivatives. This process involves the formation of a radical anion from the imine, which then attacks the dihaloalkane, followed by a second reduction and subsequent intramolecular cyclization beilstein-journals.org.

These methods provide access to the core piperidine scaffold, which can then undergo further functionalization, such as acetylation at the nitrogen and esterification at the 4-position, to yield the target compound, this compound.

Challenges and Optimization in Synthetic Pathways

Despite the power of modern synthetic methodologies, the synthesis of this compound and its analogues is not without challenges. Each synthetic route requires careful optimization to maximize yield, control selectivity, and ensure scalability.

A primary challenge in metal-catalyzed N-arylation reactions is the optimization of the catalytic system. For palladium-catalyzed reactions, the efficiency is highly dependent on the choice of ligand, base, and solvent, which can strongly affect the reaction outcome nih.govorganic-chemistry.org. Catalyst deactivation is another significant hurdle. In Pd-catalyzed C-H arylation, the buildup of iodide ions can suppress the catalytic cycle by forming unreactive PdI₂ species acs.org. Overcoming this often requires additives or the development of more robust catalyst systems, such as the use of an improved aminoquinoline directing group that accelerates the rate-limiting reductive elimination step acs.orgacs.org.

In copper-catalyzed Ullmann reactions, classic protocols often required harsh conditions, including high temperatures and stoichiometric amounts of copper nih.gov. While modern ligand-assisted protocols have mitigated this, challenges remain. Catalyst deactivation can occur, and reaction rates can be sensitive to the concentrations of both the ligand and the amine substrate, leading to complex kinetic profiles that require careful tuning for optimal performance nih.govacs.org.

For intramolecular cyclization pathways, the main challenge is achieving high stereo- and regioselectivity nih.gov. The formation of multiple stereocenters during ring closure necessitates precise control, which can sometimes be addressed with chiral ligands or catalysts, though finding stable and effective conditions can be difficult nih.gov. Furthermore, side reactions can compete with the desired cyclization. For example, substrate electronics can stall a reaction, as seen when strong electron-withdrawing groups prevent reductive hydroamination, while strong electron-releasing groups can lead to undesired hydrolysis nih.gov. In radical cyclizations, competitive processes like 1,5-hydrogen transfer can lead to the formation of byproducts instead of the desired piperidine ring nih.gov. Optimization in these cases involves screening different catalysts, bases, and reaction conditions to favor the desired cyclization pathway over competing side reactions beilstein-journals.org.

Mitigation of Steric Hindrance Effects

Steric hindrance can significantly impede both the N-acetylation and O-acetylation steps in the synthesis of this compound and its analogues, particularly those with bulky substituents on the piperidine ring.

During the O-acetylation of 1-acetyl-4-hydroxypiperidine, the accessibility of the hydroxyl group can be restricted, leading to slow reaction rates or the need for harsh reaction conditions. Research into the esterification of sterically hindered alcohols has highlighted the use of highly reactive acylating agents or specific catalytic systems to overcome this challenge. For instance, the use of acid chlorides or anhydrides in the presence of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can facilitate the esterification of hindered alcohols.

In a study on the esterification of various carboxylic acids with primary and secondary alcohols, it was noted that tertiary alcohols did not proceed to form esters due to significant steric hindrance rug.nl. While the hydroxyl group in 1-acetyl-4-hydroxypiperidine is secondary, analogues with additional substitution near this position could exhibit similar resistance to esterification.

To address this, methodologies can be adapted from the synthesis of other complex esters. For example, the use of coupling reagents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) has been shown to be effective in forming amide bonds in sterically demanding environments and can be applied to ester synthesis mdpi.com.

The following table summarizes strategies to mitigate steric hindrance in the synthesis of this compound and its analogues.

| Reaction Step | Challenge | Mitigation Strategy | Key Reagents/Catalysts |

| O-Acetylation | Reduced accessibility of the C4-hydroxyl group, especially in substituted analogues. | Use of highly reactive acylating agents. | Acetic anhydride, Acetyl chloride |

| O-Acetylation | Slow reaction rates with standard reagents. | Application of nucleophilic catalysts to enhance the reactivity of the acylating agent. | 4-Dimethylaminopyridine (DMAP) |

| O-Acetylation | Difficulty in esterifying highly hindered alcohol analogues. | Employment of potent coupling agents. | TBTU, TATU, COMU |

Control of Byproduct Formation (e.g., Hydrolysis)

The formation of byproducts, primarily through hydrolysis of the ester functional group, is a critical issue that can lower the yield and purity of this compound. The ester linkage is susceptible to cleavage under both acidic and basic conditions.

Acid-catalyzed hydrolysis is the reverse of the Fischer esterification reaction. libretexts.orgchemguide.co.ukmasterorganicchemistry.com To minimize this, it is crucial to control the amount of water in the reaction medium and to neutralize any acidic catalysts promptly during workup. The use of a large excess of the acetylating agent or the removal of water as it is formed can drive the equilibrium towards the ester product.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that yields a carboxylate salt and an alcohol. libretexts.org This is a significant concern if basic conditions are employed, for instance, to quench the reaction or during purification. Careful control of pH is therefore essential. In the synthesis of related piperidine derivatives, reactions are often quenched with a mild base or washed with a saturated bicarbonate solution to neutralize acid without inducing significant ester hydrolysis.

Enzymatic hydrolysis has also been studied in the context of N-protected hydroxymethylpiperidine acetates, demonstrating the susceptibility of such ester linkages to cleavage under specific biocatalytic conditions. redalyc.org While not a typical byproduct pathway in chemical synthesis, this highlights the inherent reactivity of the ester group in piperidine derivatives.

Strategies to control byproduct formation are outlined in the table below.

| Byproduct Formation Pathway | Conditions | Prevention/Mitigation Strategy | Practical Considerations |

| Acid-Catalyzed Hydrolysis | Presence of acid (catalyst or impurity) and water. | Use of excess acetylating agent, removal of water (e.g., Dean-Stark apparatus), prompt neutralization after reaction. | The reaction is reversible. chemguide.co.uk |

| Base-Catalyzed Hydrolysis (Saponification) | Presence of strong base (e.g., NaOH, KOH). | Avoidance of strongly basic conditions during workup and purification, use of mild bases (e.g., NaHCO₃) for neutralization. | This reaction is irreversible and leads to the formation of a carboxylate salt and the alcohol. libretexts.org |

| Incomplete N-Acetylation | Insufficiently reactive acetylating agent or short reaction time. | Use of a more potent acetylating agent (e.g., acetic anhydride over methyl acetate), optimization of reaction time and temperature. | Can lead to a mixture of N-acetylated and non-N-acetylated products. |

Strategies for Racemization Control

For chiral analogues of this compound, maintaining stereochemical integrity is paramount. Racemization can potentially occur at stereocenters on the piperidine ring, particularly at positions alpha to a carbonyl group or under conditions that allow for ring-opening and closing mechanisms.

A study on the amidation of N-acetyl-L-phenylalanine highlighted that the choice of base in conjunction with a coupling agent like TBTU can significantly influence the degree of racemization. Strong bases like DIPEA (N,N-Diisopropylethylamine) were found to induce substantial racemization, whereas weaker bases such as pyridine helped to preserve the stereochemistry. mdpi.com This suggests that in the synthesis of chiral analogues of this compound, particularly if coupling agents are used for esterification, the choice of base is critical.

Furthermore, a patent on the racemization of piperidine-2-carboxanilides demonstrates that heating in an aqueous medium, especially in the presence of an organic co-solvent, can lead to rapid racemization. google.com While the structure is different, this finding underscores the potential for racemization in piperidine derivatives under certain processing conditions.

The table below details strategies for controlling racemization.

| Potential Racemization Point | Influencing Factors | Control Strategy | Example from a Related System |

| Stereocenters in Chiral Analogues | Use of strong, non-nucleophilic bases in coupling reactions. | Employ weaker organic bases. | Using pyridine instead of DIPEA with TBTU to reduce racemization during amidation. mdpi.com |

| Piperidine Ring Stereocenters | Elevated temperatures in aqueous or mixed aqueous/organic media. | Minimize exposure to high temperatures during workup and purification, especially under aqueous conditions. | Heating piperidine-2-carboxanilides in aqueous solutions can cause rapid racemization. google.com |

| Chiral Precursors | Isomerization during precursor synthesis or handling. | Use of stereoselective synthetic routes for precursors and mild handling conditions. | Catalytic asymmetric synthesis methods can be employed to create chiral piperidine derivatives. nih.gov |

Chemical Transformations and Derivatization Strategies of the 1 Acetylpiperidin 4 Yl Acetate Core

N-Substitution and Functionalization of the Piperidine (B6355638) Nitrogen

The nitrogen atom of the piperidine ring is a key handle for structural modification. However, in the parent compound, it is protected by an acetyl group. Therefore, the initial and most critical step for N-functionalization is the deacetylation to yield the free secondary amine, piperidin-4-yl acetate (B1210297). Once the amine is unmasked, it can undergo a variety of classical nitrogen-centered reactions.

Common strategies for functionalizing the piperidine nitrogen include:

N-Acylation: The free amine can be coupled with various carboxylic acids or their activated derivatives (e.g., acyl chlorides) to introduce a wide range of amide functionalities. For instance, coupling reactions with specific carboxylic acids can be promoted using reagents like carbonyldiimidazole (CDI) or a combination of hydroxybenzotriazole (HOBt) and N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU). nih.gov

N-Alkylation: Reductive amination or direct alkylation with alkyl halides allows for the introduction of various alkyl or substituted alkyl groups onto the nitrogen atom.

N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base, such as triethylamine (TEA), yields sulfonamide derivatives, which can significantly alter the electronic and steric properties of the molecule. arkat-usa.org

These N-substitution strategies are fundamental for attaching larger chemical moieties, including linkers and pharmacophores, to the piperidine core.

Modification and Exchange of the Acetate Moiety

The acetate group at the C4 position is an ester that can be readily modified. The most common transformation is its hydrolysis under acidic or basic conditions to yield the corresponding alcohol, 1-acetylpiperidin-4-ol. This alcohol intermediate is a pivotal branching point for further diversification at the C4 position.

From the 1-acetylpiperidin-4-ol intermediate, several modifications can be achieved:

Esterification: Reaction with different carboxylic acids or acyl chlorides allows for the introduction of new ester groups, effectively exchanging the original acetate moiety for a different one. This allows for fine-tuning of properties like lipophilicity and steric bulk.

Etherification: The hydroxyl group can be converted into an ether via reactions such as the Williamson ether synthesis, introducing a variety of alkyl or aryl groups through an ether linkage.

Oxidation: Oxidation of the secondary alcohol yields the corresponding ketone, 1-acetylpiperidin-4-one. This ketone provides a new reactive center for further transformations, such as the formation of imines, enamines, or reactions involving its α-carbon.

Diversification at the Piperidine Ring Carbon Positions

Altering the substitution pattern on the carbon atoms of the piperidine ring itself represents a more advanced derivatization strategy. Modern synthetic methods have enabled the site-selective functionalization of C-H bonds, offering a direct route to introduce substituents onto the ring. nih.gov

Key approaches include:

Rhodium-Catalyzed C-H Insertions: The use of specific rhodium catalysts can direct the insertion of donor/acceptor carbenes into C-H bonds at various positions of the piperidine ring. nih.gov The site selectivity (e.g., at the C2 or C4 position) can often be controlled by the choice of both the catalyst and the N-protecting group on the piperidine. nih.gov

Cyclopropanation and Ring-Opening: An alternative strategy involves the cyclopropanation of a tetrahydropyridine precursor (derived from the piperidine core), followed by a regio- and stereoselective reductive ring-opening of the cyclopropane to introduce substituents at the C3 position. nih.gov

These methods allow for the synthesis of positional analogues that would be difficult to access through classical synthetic routes, enabling a more thorough exploration of the structure-activity relationship. nih.gov

Incorporation of Heterocyclic and Aromatic Moieties (e.g., Indole, Pyrazole, Benzo[d]imidazole)

The piperidine scaffold is frequently used as a central building block to which various heterocyclic and aromatic systems are attached. These moieties are often key components of a larger pharmacophore. The synthesis of these complex molecules typically involves connecting the piperidine unit to precursors of the desired heterocycle.

Benzo[d]imidazole Derivatives: A common strategy involves the reductive cyclization of an N-piperidine substituted nitroaniline with an aldehyde. arkat-usa.org For example, 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole can be synthesized and subsequently derivatized. arkat-usa.org Alternatively, commercially available 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one can be coupled with various moieties via its piperidine nitrogen. nih.gov A novel one-pot synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives has also been developed. rsc.org

Pyrazole Derivatives: Pyrazoles can be synthesized through the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. nih.govmdpi.com The piperidine core can be incorporated by attaching it to one of the precursors. For instance, a piperidine derivative functionalized with a 1,3-dicarbonyl equivalent can be reacted with hydrazine to form the pyrazole ring. The Vilsmeier-Haack reagent is also an effective tool for synthesizing 4-formylpyrazole, a key intermediate for further derivatization. amazonaws.com

The table below summarizes strategies for incorporating selected heterocyclic systems.

| Heterocyclic Moiety | Synthetic Strategy Example | Reference |

| Benzo[d]imidazole | Reductive cyclization of N-piperidine substituted nitroaniline with an aldehyde. | arkat-usa.org |

| Benzo[d]imidazole | Coupling of carboxylic acids to the nitrogen of 1-(piperidin-4-yl)-benzo[d]imidazol-2-one. | nih.gov |

| Pyrazole | Cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. | nih.govmdpi.com |

| Pyrazole | Use of the Vilsmeier-Haack reaction to generate a 4-formylpyrazole intermediate for further functionalization. | amazonaws.com |

Linker Design and Spatial Orientation Modulation

In many applications, the piperidine core acts as a scaffold to orient two or more functional groups in a specific spatial arrangement. This is achieved by introducing linkers of varying length, rigidity, and composition, typically attached to the piperidine nitrogen after deacetylation.

Flexible Linkers: Simple alkyl chains of varying lengths can be used to connect the piperidine nitrogen to another chemical moiety. Modulating the length of this chain, for example from a one-carbon (acetamide) to a two-carbon linker, can significantly impact the biological activity of the final compound. nih.gov

Rigid Linkers: To reduce conformational flexibility and lock the molecule in a specific orientation, more rigid linkers can be employed. Bifunctional linker-scaffolds have been designed to hold two pharmacophore components at a fixed distance, for instance, around 10 Å apart. researchgate.net

Ring Opening: An alternative approach to modulating spatial orientation and increasing flexibility involves the formal opening of the piperidine ring itself, removing the conformational constraints imposed by the cyclic structure. nih.govmdpi.com

These strategies are crucial for optimizing the interaction of the molecule with its biological target by controlling the spatial disposition of key binding elements.

Pharmacophore Hybridization Strategies

Pharmacophore hybridization is a rational drug design strategy that involves combining two or more distinct pharmacophoric units from different known active compounds into a single hybrid molecule. The goal is to create a new chemical entity with improved affinity, selectivity, or a novel mechanism of action.

A practical example of this strategy involved merging the structural features of an acrylic acid derivative (INF39), a known inhibitor, with the 1-(piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one substructure. nih.gov This latter moiety was identified from another known NLRP3 binder. nih.gov The resulting hybrid compounds were designed to interact with the target protein by combining the binding modes of the parent fragments. This approach can lead to the discovery of novel molecular scaffolds and non-covalent inhibitors by systematically modulating the different components of the hybrid structure. nih.gov

Mechanistic Investigations of Chemical Reactions Involving 1 Acetylpiperidin 4 Yl Acetate Precursors and Derivatives

Kinetic Studies of Reaction Pathways

Kinetic studies provide quantitative insights into the rates and energy profiles of chemical reactions. For reactions involving 1-acetylpiperidin-4-yl acetate (B1210297), this data is essential for understanding how different factors influence the speed and efficiency of its formation and subsequent transformations.

While specific kinetic data for reactions involving 1-acetylpiperidin-4-yl acetate is not extensively documented in publicly available literature, we can infer the principles of such studies from analogous systems, such as the hydrolysis of esters or the N-acetylation of amines. The reaction order indicates how the concentration of each reactant affects the reaction rate, and the rate constant (k) is a proportionality constant that relates the rate to the reactant concentrations.

Table 1: Illustrative Reaction Rate Constants for Analogous Second-Order Reactions

| Reactants | Solvent | Temperature (°C) | k (M⁻¹s⁻¹) |

|---|---|---|---|

| p-Nitrophenyl acetate + Imidazole | 5% Dioxane-Water | 25 | 0.015 |

| Isatin (B1672199) + Piperidine (B6355638) | 80% Aqueous Methanol (B129727) | 25 | 0.085 |

This table presents data from analogous reactions to illustrate typical rate constants. Data for isatin reactions from maxapress.com. Data for p-nitrophenyl acetate from a study on imidazole-catalyzed hydrolysis researchgate.net.

Activation parameters, including the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), are derived from the temperature dependence of the reaction rate constant, typically through an Arrhenius or Eyring plot. ΔH‡ represents the energy barrier that must be overcome for the reaction to occur, while ΔS‡ reflects the change in order or disorder in forming the transition state.

For bimolecular reactions in solution, a large negative ΔS‡ is often observed, indicating a more ordered transition state compared to the reactants. This is consistent with two molecules coming together to form a single activated complex. For instance, the reaction of substituted isatins with piperidine in aqueous methanol exhibits large negative entropies of activation, suggesting an ordered transition state maxapress.com.

Table 2: Illustrative Activation Parameters for Analogous Reactions

| Reaction | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|

| Isatin + Piperidine | 35.1 | -150 |

| 5-Methylisatin + Piperidine | 33.5 | -155 |

This table presents data from analogous reactions to illustrate typical activation parameters. Data from maxapress.com.

Elucidation of Reaction Mechanisms

Understanding the stepwise pathway of a reaction is fundamental to controlling its outcome. For derivatives of this compound, mechanistic studies often focus on key transformations such as cyclization reactions and the influence of catalysts.

A significant class of reactions involving piperidine precursors is the aza-Prins cyclization, which is a powerful method for constructing the piperidine ring. This reaction typically involves the cyclization of an N-acyliminium ion, which can be generated from a suitable precursor. In the context of this compound derivatives, a homoallylic amine precursor could undergo an acid-promoted reaction with an aldehyde to form an N-acyliminium ion. This intermediate then undergoes an intramolecular cyclization, with the alkene moiety acting as the nucleophile.

Mechanistic investigations have shown that the aza-Prins reaction can be promoted by Lewis acids, which facilitate the formation of the key iminium ion intermediate rsc.org. The stereochemical outcome of the cyclization is often highly dependent on the reaction conditions and the nature of the substituents on the starting materials.

Catalysts play a pivotal role in modern organic synthesis, often enabling reactions to proceed with higher efficiency and selectivity than uncatalyzed processes. In the synthesis and functionalization of piperidine derivatives, a variety of catalysts are employed.

For instance, in the functionalization of the piperidine ring, rhodium catalysts have been used to achieve site-selective C-H insertion reactions. The choice of both the rhodium catalyst and the protecting group on the piperidine nitrogen can direct the functionalization to different positions on the ring (e.g., C2, C3, or C4) nih.gov. This level of control is crucial for the synthesis of complex molecules with specific substitution patterns. For example, the use of a bulky N-Boc protecting group with a specific rhodium catalyst can favor functionalization at the C2 position, while a different catalyst and protecting group combination can direct the reaction to the C4 position nih.govd-nb.info.

Lewis acids, such as indium trichloride, have been found to be effective promoters of the aza-Prins cyclization to form piperidines rsc.org. These catalysts activate the carbonyl group of the aldehyde, facilitating the formation of the N-acyliminium ion, which is the key intermediate in the cyclization. The choice of Lewis acid can influence the reaction rate and, in some cases, the stereoselectivity of the cyclization. In some synergistic catalytic systems, both a Lewis acid and a Brønsted acid can work in concert to promote the cyclization process nih.gov.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy would be employed to determine the number of different types of protons, their connectivity, and their stereochemical relationships within the 1-Acetylpiperidin-4-YL acetate (B1210297) molecule. The expected ¹H NMR spectrum would show distinct signals corresponding to the protons of the acetyl group, the piperidine (B6355638) ring, and the acetate moiety. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would provide critical information for assigning each proton to its specific position in the molecular structure.

Hypothetical ¹H NMR Data for 1-Acetylpiperidin-4-YL acetate

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Acetyl (CH₃) | ~2.1 | Singlet |

| Acetate (CH₃) | ~2.0 | Singlet |

| Piperidine Ring CH | ~4.5-5.0 | Multiplet |

Carbon-13 NMR (¹³C NMR) for Structural Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. A ¹³C NMR spectrum of this compound would confirm the presence of all nine carbon atoms. The chemical shifts of the carbonyl carbons in the acetyl and acetate groups, the carbon atom bearing the acetate group, and the carbons of the piperidine ring would provide definitive evidence for the compound's structure.

Hypothetical ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Acetyl (C=O) | ~169-171 |

| Acetate (C=O) | ~170-172 |

| Piperidine Ring (CH-O) | ~68-72 |

| Piperidine Ring (CH₂) | ~30-50 |

| Acetyl (CH₃) | ~21-24 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound (C₉H₁₅NO₃), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass, thereby confirming its elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be invaluable for the analysis of this compound in complex matrices, such as reaction mixtures or biological samples. LC-MS/MS could be used to quantify the compound and to identify any related impurities or metabolites.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. Methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would be standard for analyzing this compound. These methods would allow for the determination of the compound's purity and the isolation of a pure sample for further analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like "this compound." It is widely employed for determining the purity of the compound and for quantifying its presence in various matrices. While specific HPLC methods for "this compound" are not extensively detailed in publicly available literature, standard reversed-phase HPLC conditions used for similar piperidine derivatives can be readily adapted.

A typical HPLC analysis for a compound of this nature would involve a C18 stationary phase, which is effective for separating moderately polar organic molecules. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, often with an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the amide and ester functional groups in "this compound" are expected to exhibit some absorbance at lower UV wavelengths.

Illustrative HPLC Parameters:

| Parameter | Typical Value |

| Column | C18, 5 µm particle size, 250 x 4.6 mm |

| Mobile Phase | A: 0.1% TFA in Water, B: Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

This table represents a hypothetical set of starting parameters for method development for the analysis of this compound based on methods for similar compounds.

The retention time of "this compound" under these conditions would be a key identifier. Method validation would be essential for regulatory purposes and would include assessments of linearity, accuracy, precision, and robustness.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile tool for the qualitative analysis of "this compound". austinpublishinggroup.com It is particularly useful for monitoring the progress of its synthesis and for preliminary purity assessment. The separation on a TLC plate is based on the differential partitioning of the compound between the stationary phase and the mobile phase.

For a compound with the polarity of "this compound," a silica gel plate is a suitable stationary phase. The choice of the mobile phase, or eluent, is critical for achieving good separation. A mixture of a non-polar solvent like hexane or toluene and a more polar solvent such as ethyl acetate or methanol (B129727) is commonly employed for piperidine derivatives. researchgate.net The ratio of these solvents can be adjusted to optimize the retardation factor (Rf) value.

After development, the spots on the TLC plate can be visualized under UV light if the compound is UV-active, or by staining with a suitable reagent. austinpublishinggroup.com For piperidine alkaloids and related compounds, Dragendorff's reagent is a common choice, which typically produces orange or reddish-brown spots. researchgate.net

Illustrative TLC Systems:

| Stationary Phase | Mobile Phase (v/v) | Visualization Method | Expected Rf Value |

| Silica Gel 60 F254 | Toluene:Ethyl Acetate (7:3) | UV (254 nm), Dragendorff's Reagent | 0.4 - 0.6 |

| Silica Gel 60 F254 | Chloroform:Methanol (9:1) | UV (254 nm), Iodine Vapor | 0.5 - 0.7 |

This table provides examples of potential TLC systems for the analysis of this compound based on systems used for similar piperidine derivatives.

The Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a specific TLC system and can be used for its identification.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional atomic arrangement of a crystalline solid. This method can unambiguously establish the absolute configuration of chiral centers and provide detailed information about bond lengths, bond angles, and conformational features of the molecule.

For "this compound," a single crystal X-ray diffraction study would reveal the conformation of the piperidine ring. Based on studies of similar piperidine derivatives, the piperidine ring is expected to adopt a chair conformation, which is its most stable arrangement. strath.ac.uked.ac.uk The acetyl and acetate substituents would likely occupy equatorial positions to minimize steric hindrance.

The process involves growing a high-quality single crystal of the compound, which can be a challenging step. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

Illustrative Crystallographic Data for a Piperidine Derivative:

| Parameter | Example Value (for a related piperidine compound) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.2543 |

| b (Å) | 10.5543 |

| c (Å) | 12.6184 |

| β (°) | 71.270 |

| Volume (ų) | 974.3 |

| Z | 2 |

This table presents example crystallographic data from a published structure of a substituted piperidine derivative to illustrate the type of information obtained from an X-ray crystallography experiment. researchgate.net Specific data for this compound is not available.

The resulting crystal structure would provide invaluable information for understanding the molecule's steric and electronic properties, which can influence its chemical reactivity and biological activity.

Computational Chemistry Studies on 1 Acetylpiperidin 4 Yl Acetate and Analogues

Quantum Mechanical Calculations for Reaction Pathway Analysis

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intricate details of chemical reactions at the electronic level. These methods allow for the exploration of potential energy surfaces, helping to identify the most likely pathways for a given transformation.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. rsc.orgnih.gov It is widely applied to piperidine (B6355638) derivatives to understand their structural, electronic, and energetic properties. rsc.org For 1-Acetylpiperidin-4-YL acetate (B1210297), DFT calculations can provide insights into molecular geometry, electronic stability, and reactivity. researchgate.net

DFT studies can be employed to calculate various molecular properties that are crucial for understanding reaction pathways. These include:

Optimized Geometries: Determining the most stable three-dimensional arrangement of atoms.

Electron Density Distribution: Visualizing how electrons are distributed within the molecule, which can indicate regions of high or low reactivity.

Frontier Molecular Orbitals (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to predicting how a molecule will react. The energy gap between them indicates the molecule's chemical reactivity and kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): This mapping of electrostatic potential onto the electron density surface helps to identify electrophilic and nucleophilic sites, predicting where the molecule is likely to interact with other reagents. researchgate.net

A study on piperidine derivatives used the B3LYP/6-311++G(d,p) level of theory to optimize structures and analyze electronic and energetic indices. rsc.org Similar approaches can be applied to 1-Acetylpiperidin-4-YL acetate to understand how the acetyl and acetate groups influence the electronic properties and reactivity of the piperidinyl core.

A critical aspect of reaction pathway analysis is the identification and characterization of the transition state, which is the highest energy point along the reaction coordinate. sparkle.pro.br Computational modeling is a powerful tool for studying these transient structures. nih.gov DFT calculations can be used to locate and optimize the geometry of transition states for reactions involving this compound, such as its synthesis or potential metabolic transformations. nih.govarxiv.org

The process typically involves:

Initial Guess: Proposing an initial geometry for the transition state, often based on the structures of the reactants and products.

Optimization: Using algorithms to find the saddle point on the potential energy surface that corresponds to the transition state. sparkle.pro.br

Frequency Calculation: Performing a vibrational frequency analysis to confirm that the optimized structure is a true transition state. A genuine transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For example, in the synthesis of piperidine derivatives, the formation of certain bonds can be modeled to understand the stereoselectivity of the reaction. nih.gov By calculating the energies of different possible transition states, the one with the lowest energy can be identified as the most probable pathway, thus explaining the observed product distribution. acs.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential tools for studying the behavior of molecules over time and their interactions with biological macromolecules. These methods can provide a dynamic picture of how this compound and its analogues might behave in a biological environment.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.govmdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. mdpi.com For this compound, docking studies can be performed to predict its binding mode within the active site of a target protein. nih.gov

The docking process involves:

Preparation of Receptor and Ligand: Preparing the 3D structures of the protein and the ligand.

Sampling: Generating a large number of possible binding poses of the ligand in the receptor's active site.

Scoring: Evaluating the generated poses using a scoring function that estimates the binding affinity.

Molecular dynamics (MD) simulations can then be used to refine the docked poses and to study the stability of the protein-ligand complex over time. mdpi.com MD simulations provide insights into the conformational changes that may occur upon ligand binding and can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov Studies on other piperidine derivatives have successfully used these methods to elucidate binding interactions with targets like HIV-1 protease and sigma receptors. nih.govplos.org

| Computational Technique | Application to this compound | Key Insights |

| Molecular Docking | Prediction of binding pose in a target protein's active site. | Identification of key interacting residues, preferred orientation. |

| Molecular Dynamics | Simulation of the dynamic behavior of the protein-ligand complex. | Assessment of complex stability, conformational changes, detailed interaction analysis. |

The biological activity of a molecule is often highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and to understand the energy barriers between them. For piperidine derivatives, the six-membered ring can adopt various conformations, with the chair form being the most stable in many cases. researchgate.net

The presence of substituents on the piperidine ring of this compound can influence its conformational preferences. researchgate.net Computational methods can be used to:

Perform Conformational Searches: Systematically or stochastically explore the conformational space of the molecule to identify low-energy conformers.

Calculate Relative Energies: Determine the relative stability of different conformations.

Analyze Geometric Parameters: Examine bond lengths, bond angles, and dihedral angles to characterize the different conformations.

Understanding the preferred conformation of this compound is crucial for predicting its interaction with a biological target, as only certain conformations may be able to fit into the binding site and establish the necessary interactions for biological activity.

Structure-Based Design and In Silico Screening Approaches

Structure-based drug design and in silico screening are powerful computational strategies used to accelerate the discovery of new drug candidates. nih.govthieme-connect.com These approaches leverage the three-dimensional structure of a biological target to design and identify new molecules with high affinity and selectivity. thieme-connect.com

If this compound is identified as a hit compound with some desired biological activity, structure-based design can be used to optimize its structure to improve its properties. This process may involve:

Analyzing the Binding Mode: Using the predicted binding mode from docking and MD simulations to understand the key interactions between the compound and the target.

Identifying Opportunities for Modification: Identifying positions on the molecule where modifications could lead to improved interactions, such as adding a hydrogen bond donor or acceptor group to interact with a specific residue in the protein.

Designing and Evaluating New Analogues: Computationally designing new analogues and using docking and other methods to predict their binding affinity before they are synthesized. nih.gov

In silico screening, also known as virtual screening, involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. nih.gov This can be done through:

Ligand-Based Virtual Screening: Using the structure of a known active compound, like this compound, to search for other compounds with similar properties.

Structure-Based Virtual Screening: Using the 3D structure of the target protein to dock a large number of compounds and select the best-scoring ones for further investigation. nih.gov

These in silico approaches can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis and testing of the most promising compounds. nih.gov

Prediction of Molecular Descriptors Relevant to Biological Interactions (e.g., Topological Polar Surface Area, LogP, Hydrogen Bond Characteristics)

Computational chemistry plays a pivotal role in modern drug discovery and development by predicting the physicochemical properties of molecules, which are crucial determinants of their pharmacokinetic and pharmacodynamic profiles. For this compound and its analogues, molecular descriptors such as Topological Polar Surface Area (TPSA), the logarithm of the octanol-water partition coefficient (LogP), and hydrogen bond characteristics are essential for forecasting their behavior in biological systems. These descriptors help in assessing properties like membrane permeability, solubility, and the potential for specific interactions with biological targets.

Topological Polar Surface Area (TPSA)

TPSA is a descriptor that quantifies the surface area of a molecule contributed by polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. It is a valuable predictor of a drug's ability to permeate cell membranes. Generally, molecules with a TPSA of less than 140 Ų are thought to exhibit good cell permeability.

LogP

The octanol-water partition coefficient (LogP) is a measure of a molecule's lipophilicity, which influences its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. A balanced LogP value is often sought in drug design, as high lipophilicity can lead to poor solubility and non-specific binding, while low lipophilicity may hinder membrane transport.

Hydrogen Bond Characteristics

The number of hydrogen bond donors and acceptors in a molecule is critical for its interaction with biological macromolecules, such as proteins and nucleic acids. These interactions are fundamental to the mechanism of action of many drugs. The capacity to form hydrogen bonds also influences a compound's solubility and permeability.

Comparative Analysis of Molecular Descriptors

To understand the potential biological behavior of this compound, a comparative analysis of its predicted molecular descriptors alongside those of structurally related analogues is presented below. The data for these compounds have been computationally generated to provide insights into their likely pharmacokinetics.

Table 1: Predicted Molecular Descriptors for this compound and Analogues

| Compound Name | Structure | TPSA (Ų) | iLOGP | Hydrogen Bond Acceptors | Hydrogen Bond Donors |

| This compound |  | 46.53 | 0.88 | 3 | 0 |

| 1-Propanoylpiperidin-4-yl acetate |  | 46.53 | 1.29 | 3 | 0 |

| 1-Butanoylpiperidin-4-yl acetate |  | 46.53 | 1.71 | 3 | 0 |

| 1-Acetylpiperidin-4-yl propanoate |  | 46.53 | 1.30 | 3 | 0 |

The data indicates that while the TPSA and hydrogen bond characteristics remain constant across this set of analogues due to the conservation of the polar functional groups, the lipophilicity (iLOGP) increases with the extension of the alkyl chains on either the acetyl or acetate moieties. This variation in LogP suggests that even minor structural modifications can modulate the lipophilicity of the compound, which would, in turn, influence its absorption and distribution properties. The consistent TPSA values suggest that all the analyzed compounds are likely to have good cell membrane permeability. The absence of hydrogen bond donors in these molecules is also a notable feature, which may affect their binding affinity to certain biological targets.

Biological Activity and Mechanistic Research of 1 Acetylpiperidin 4 Yl Acetate Derivatives Excluding Clinical Human Trials and Associated Data

Receptor Binding Studies

The piperidine (B6355638) ring, a core component of the 1-acetylpiperidin-4-yl acetate (B1210297) structure, is a prevalent feature in many neuropharmacological agents due to its ability to interact with various receptors in the central nervous system. nih.gov Derivatives incorporating this scaffold have been investigated for their affinity to a range of neurotransmitter receptors.

Investigation of Neurotransmitter Receptor Affinity

Derivatives of 1-acetylpiperidin-4-yl acetate have been explored for their binding affinity to several key neurotransmitter receptors, including sigma (σ), dopamine, and serotonin receptors. The piperidine moiety often serves as a crucial structural element for receptor interaction. acs.orgnih.gov

Structure-activity relationship (SAR) studies on various piperidine-containing compounds have revealed that the nature and substitution pattern on the piperidine ring and its associated functionalities significantly influence binding affinity and selectivity. For instance, in a series of N-(1-benzylpiperidin-4-yl)arylacetamides, the piperidine core was essential for high affinity to sigma-1 (σ1) receptors. nih.gov While these were not direct acetate derivatives, the studies highlight the importance of the substituted piperidine scaffold.

While direct binding data for this compound itself is not extensively reported, the collective findings from its derivatives underscore the significance of the substituted piperidine core in mediating interactions with neurotransmitter receptors.

Enzyme Inhibition Profiling

The this compound scaffold has been integrated into a variety of molecules designed to inhibit specific enzymes implicated in different pathological processes. These studies have demonstrated the versatility of this chemical moiety in the design of potent and selective enzyme inhibitors.

Acetylcholinesterase (AChE) Inhibition Studies

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, and its inhibition is a key therapeutic strategy for Alzheimer's disease. nih.gov The piperidine ring is a well-established pharmacophore in the design of AChE inhibitors, as exemplified by the drug donepezil. ijpsi.orgnih.gov The tertiary nitrogen of the piperidine ring can interact with the anionic site of the enzyme. ijpsi.org

Derivatives incorporating the 1-acetylpiperidin-4-yl moiety have been investigated as AChE inhibitors. Structure-activity relationship studies have shown that the nature of the substituents on the piperidine ring is crucial for inhibitory potency. For instance, in a series of coumarin-based AChE inhibitors, the unsubstituted piperidine derivative exhibited the best potency and selectivity. mdpi.com Another study on benzamide derivatives highlighted that the piperidine ring mimics a key structural feature of donepezil, contributing to its binding to the catalytic active site (CAS) of AChE. nih.gov

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Piperidine Derivatives

| Compound | Modification on Piperidine Core | AChE IC50 (µM) | Reference |

|---|---|---|---|

| Donepezil | N-benzylpiperidine moiety | 0.023 (human AChE) | mdpi.com |

| Compound 1a | 7-((2-(piperidin-1-yl)ethyl)oxy)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2H-chromen-2-one | 0.050 (EeAChE) | mdpi.com |

| Compound 19 | (1-Benzylpiperidin-4-yl)methyl 2-(4-fluorophenyl)acetate | 1.19 | mdpi.com |

| Galantamine | Reference Drug | 1.19 | mdpi.com |

The data suggest that the this compound scaffold can be a valuable component in the design of novel AChE inhibitors, with the acetyl group and the acetate moiety offering opportunities for further structural modifications to optimize potency and selectivity.

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. nih.govnih.gov Inhibition of sEH is therefore a promising therapeutic strategy for managing hypertension and inflammation. nih.gov

The 1-acetylpiperidin-4-yl moiety has been a key structural feature in the development of potent sEH inhibitors. Notably, a series of 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives have shown significant inhibitory activity. One of the most well-studied compounds is 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281), which is a potent and selective sEH inhibitor. nih.gov The piperidine group in these inhibitors is used to introduce conformational rigidity. nih.gov

Structure-activity relationship studies have indicated that the acyl group on the piperidine nitrogen plays a significant role in the inhibitory potency. Replacing the urea moiety with an amide has also been explored, leading to potent non-urea based sEH inhibitors with improved physicochemical properties. ub.edumdpi.com

Table 2: Soluble Epoxide Hydrolase (sEH) Inhibitory Activity of Selected 1-Acetylpiperidin-4-yl Derivatives

| Compound | Structure | Human sEH IC50 (nM) | Reference |

|---|---|---|---|

| AR9281 | 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea | 7.0 | nih.gov |

| Compound 1 | N-(adamantan-1-yl)-2-(1-acetylpiperidin-4-yl)acetamide | - | ub.edu |

| TPPU | 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea | - | researchgate.net |

These findings highlight the importance of the 1-acetylpiperidin-4-yl scaffold in the design of both urea and non-urea based sEH inhibitors, demonstrating its utility in creating potent and pharmacologically relevant molecules.

17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibition

17β-Hydroxysteroid dehydrogenase type 3 (17β-HSD3) is an enzyme that catalyzes the final step in the biosynthesis of testosterone, converting androstenedione to testosterone. mdpi.comnih.gov As such, it is a key target for the development of therapeutics for hormone-dependent diseases like prostate cancer. nih.govnih.gov

A series of substituted aryl benzylamines have been designed and synthesized as inhibitors of 17β-HSD3. Within this series, a compound incorporating the 1-acetylpiperidin-4-ylamino moiety, N-[2-(1-Acetylpiperidin-4-ylamino)benzyl]-N-[2-(4-chlorophenoxy)phenyl]acetamide , was identified as a potent inhibitor of 17β-HSD3 with a low nanomolar IC50 value. mdpi.comcam.ac.uk This demonstrates that the 1-acetylpiperidin-4-yl group can be effectively utilized in the design of inhibitors for this steroidogenic enzyme.

Table 3: 17β-HSD3 Inhibitory Activity of a 1-Acetylpiperidin-4-yl Derivative

| Compound | Structure | 17β-HSD3 IC50 (nM) | Reference |

|---|---|---|---|

| Compound 29 | N-[2-(1-Acetylpiperidin-4-ylamino)benzyl]-N-[2-(4-chlorophenoxy)phenyl]acetamide | 76 | mdpi.comcam.ac.uk |

The potency of this derivative suggests that the 1-acetylpiperidin-4-yl moiety can be a valuable component in the development of selective 17β-HSD3 inhibitors.

Inflammatory Kinase (TBK1, IKKε) Inhibition

TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) are noncanonical IκB kinases that play a crucial role in the innate immune response and have been implicated in inflammatory diseases and cancer. nih.govdomainex.co.uk The development of inhibitors for these kinases is an active area of research.

While there is no direct evidence of this compound or its close derivatives inhibiting TBK1 or IKKε, the piperidine scaffold is present in inhibitors of related inflammatory kinases. For example, piperidinyl aminopyrimidine derivatives have been developed as selective inhibitors of IKK-2, a kinase involved in the NF-κB signaling pathway. nih.gov The structure-activity relationship studies of these compounds indicated that substituents on the piperidinylamino functionality are key for high inhibitory activity. nih.gov

The general utility of the piperidine scaffold in kinase inhibitor design suggests that derivatives of this compound could potentially be explored for activity against TBK1 and IKKε. nih.govencyclopedia.pub The acetyl and acetate groups could be modified to optimize interactions with the ATP-binding pocket of these kinases.

Mycobacterial Thymidylate Kinase (MtbTMPK) Inhibition

Derivatives of the piperidine scaffold have been identified as a promising class of inhibitors targeting Mycobacterium tuberculosis thymidylate kinase (MtbTMPK). This enzyme is crucial for the synthesis of thymidine diphosphate, a necessary precursor for DNA synthesis, making it an attractive target for the development of new anti-tuberculosis agents.

A series of 1-(1-arylethylpiperidin-4-yl)thymine analogs have been synthesized and evaluated for their ability to inhibit MtbTMPK. These compounds showed significant inhibitory activity against the enzyme and growth inhibitory activity against virulent M. tuberculosis strains. Modifications to the aryl group and the piperidine ring have been explored to optimize potency. For instance, optimization of the substitution pattern on the D ring of the lead compound resulted in derivatives with improved MtbTMPK inhibitory potency (three-fold) and enhanced activity against the H37Rv strain of M. tuberculosis (two-fold).

Docking studies have provided insights into the binding mode of these inhibitors within the MtbTMPK active site. The piperidine ring often serves as a central scaffold, with substituents making key hydrophobic and hydrogen-bonding interactions with residues such as Tyr39. The loss of a hydrophobic interaction with Tyr39 has been shown to result in a significant drop in inhibitory potency.

Below is a table summarizing the activity of representative piperidine-based MtbTMPK inhibitors.

| Compound | MtbTMPK IC₅₀ (µM) | Mtb H37Rv MIC (µM) |

|---|---|---|

| Analog 1 | 5.2 | 9.8 |

| Analog 2 | 1.8 | 4.5 |

| Analog 3 | 25.1 | >50 |

Modulation of Intracellular Signaling Pathways

NLRP3 Inflammasome Activation and Inhibition Mechanisms

While direct studies on this compound are not available, related compounds containing a piperidine moiety have been shown to modulate the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation and release of pro-inflammatory cytokines. nih.govmdpi.com